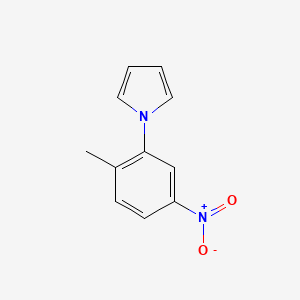
2-Methoxy-5-(trifluoromethyl)benzoic acid
概要
説明
2-Methoxy-5-(trifluoromethyl)benzoic acid, also known as MTFBA, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 108-110 °C and is soluble in water. MTFBA is a carboxylic acid that is synthesized from the reaction of 2-methoxy-5-chlorobenzene with sulfuric acid and trifluoromethyl iodide. This compound is used in various applications such as drug synthesis, chemical synthesis, and drug screening.
科学的研究の応用
Radiochemistry
2-Methoxy-5-(trifluoromethyl)benzoic acid, through derivatives like N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, has been used in radiochemistry. This derivative was labeled with hydrogen isotopes, showing potential in the field of radioactive tracing and labeling (Shevchenko, Nagaev, & Myasoedov, 2014).
Crystal Structure Analysis
The compound has been studied for its role in crystal structures. For instance, studies on alkoxy-substituted benzoic acids have provided insights into their crystalline structures and packing arrangements, which are crucial in understanding molecular interactions in solid forms (Raffo et al., 2014).
Environmental Chemistry
Research has explored the use of chemically modified activated carbon with compounds like 2-hydroxy-5-methoxy benzoic acid for environmental applications. Specifically, it has been employed in the adsorption and removal of cobalt ions from aqueous solutions, highlighting its potential in water purification and environmental remediation (Gunjate et al., 2020).
Organic Synthesis
In organic synthesis, this compound derivatives have been synthesized and employed in various chemical reactions. These compounds play a significant role in the development of new organic compounds and intermediates (Sinha, Mandal, & Chandrasekaran, 2000).
Pharmaceutical Chemistry
The compound has found applications in the pharmaceutical industry. For example, derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are closely related to this compound, have been used as key intermediates in the synthesis of therapeutic drugs, particularly in diabetes treatment (Zhang et al., 2022).
Luminescent Materials
The compound has been involved in the synthesis of lanthanide coordination compounds. These compounds, derived from benzoic acid derivatives, have been studied for their luminescent properties, suggesting potential applications in optoelectronics and luminescent materials (Sivakumar et al., 2010).
Polymer Chemistry
The incorporation of polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica has been studied using derivatives of this compound. This research points towards applications in creating composite materials with unique properties suitable for advanced technological applications (Kubo et al., 2005).
Fungal Metabolism and Bioactivity
The compound has been used in the study of fungal metabolism. For instance, gallic acid derivatives, which are structurally related to this compound, have been investigated for their transformation by fungi, revealing insights into the bioactive potential of these metabolites (Hsu et al., 2007).
Novel Material Synthesis
The compound has been utilized in the synthesis of novel materials like phenyl ether derivatives. These derivatives, sourced from marine-derived fungi, have shown promising bioactive properties, indicating potential uses in pharmaceuticals and bioactive material development (Xu et al., 2017).
Crystallography
Crystallography studies involving this compound derivatives have been conducted to understand the molecular and crystal structures of these compounds. Such research provides crucial insights into the molecular interactions and properties of these materials (Lin & Zhang, 2012)
作用機序
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been known to participate in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Similar compounds have been known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Similar compounds have been known to have fungistatic properties and are widely used as food preservatives .
Action Environment
Similar compounds have been known to react differently due to the difference in electronegativity .
生化学分析
Biochemical Properties
2-Methoxy-5-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been observed to cause changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its role in various cellular processes .
特性
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZCKOHULJEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544405 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4864-01-1 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
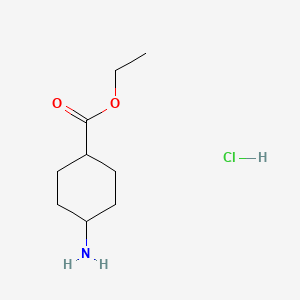

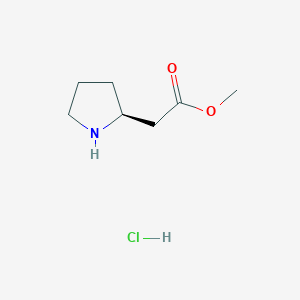
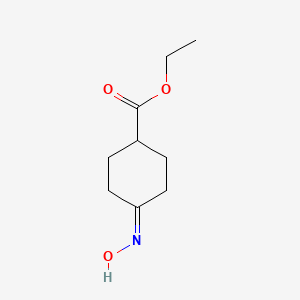
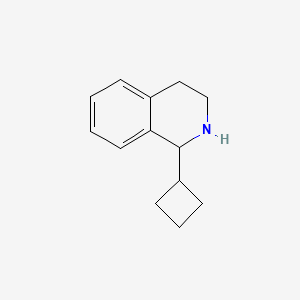
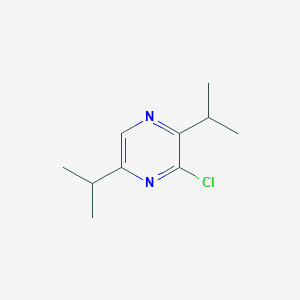


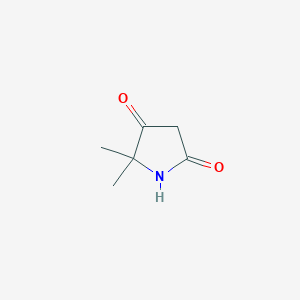

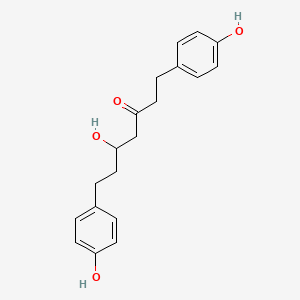
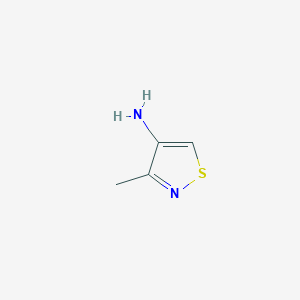
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
